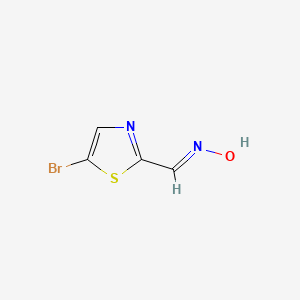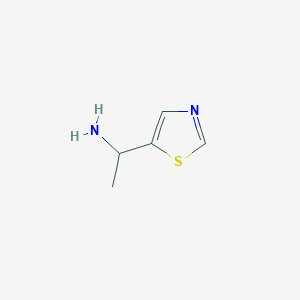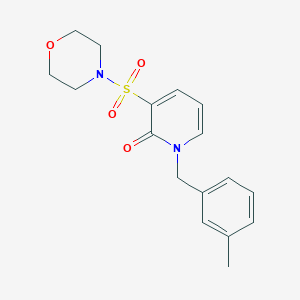
N-(3-Fluoro-2-methoxyphenyl)-N-methylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Fluoro-2-methoxyphenyl)-N-methylprop-2-enamide, also known as FMA-2, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. FMA-2 is a derivative of the synthetic cannabinoid JWH-018, which is known for its psychoactive effects. However, FMA-2 does not have the same psychoactive properties as JWH-018, making it a safer alternative for research purposes.
Mechanism of Action
N-(3-Fluoro-2-methoxyphenyl)-N-methylprop-2-enamide works by binding to the cannabinoid receptors in the body, specifically the CB1 and CB2 receptors. This binding activates a signaling pathway that produces various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, neuroprotective, and analgesic properties. It has also been shown to affect appetite and metabolism.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-Fluoro-2-methoxyphenyl)-N-methylprop-2-enamide in lab experiments is that it is a safer alternative to JWH-018, which has psychoactive properties. This compound also has a longer half-life than JWH-018, making it more stable in lab experiments. However, one limitation of using this compound is that it is a relatively new compound, and more research is needed to fully understand its effects.
Future Directions
There are several future directions for research on N-(3-Fluoro-2-methoxyphenyl)-N-methylprop-2-enamide. One area of interest is its potential as a therapeutic agent for inflammatory and neurological diseases. Another area of research is the development of new synthetic cannabinoids based on the structure of this compound. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound.
Synthesis Methods
The synthesis of N-(3-Fluoro-2-methoxyphenyl)-N-methylprop-2-enamide involves the reaction of 3-fluoro-2-methoxybenzoyl chloride with N-methylpyrrolidine followed by the addition of prop-2-en-1-amine. The resulting compound is then purified through chromatography to obtain this compound in its purest form.
Scientific Research Applications
N-(3-Fluoro-2-methoxyphenyl)-N-methylprop-2-enamide has been used in various scientific studies to investigate its potential as a therapeutic agent. One study found that this compound has anti-inflammatory properties and could potentially be used to treat inflammatory diseases such as arthritis. Another study showed that this compound has neuroprotective effects and could be used to treat neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
N-(3-fluoro-2-methoxyphenyl)-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c1-4-10(14)13(2)9-7-5-6-8(12)11(9)15-3/h4-7H,1H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRPMOMWUYJFHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C(=CC=C1)F)OC)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(7-Ethoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2495293.png)
![4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2495294.png)
![[2-(4-Ethylanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B2495295.png)


![4-[benzyl(methyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2495300.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2495305.png)




![2-[(3S,4S)-4-(Carboxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid](/img/structure/B2495311.png)
![3-[3-(Formyloxy)-2,2-bis[(formyloxy)methyl]propoxy]-2,2-bis[(formyloxy)methyl]propyl formate](/img/structure/B2495312.png)